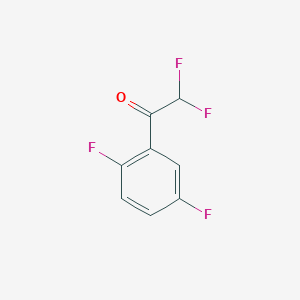

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

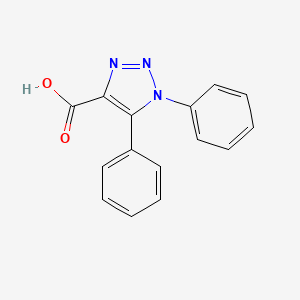

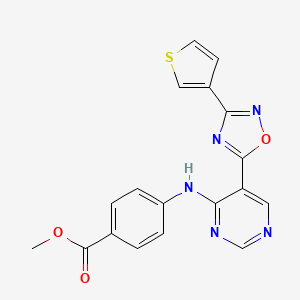

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one, also known as DFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a ketone compound that belongs to the family of fluorinated organic compounds.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The compound plays a crucial role in synthetic organic chemistry, especially in the deoxyfluorination of carboxylic acids to afford various acyl fluorides (Wang et al., 2021). This process is critical for the synthesis of acyl fluorides under neutral conditions, offering a pathway to efficiently transform (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids. Additionally, the microwave-assisted fluorination of 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones represents another significant application, showcasing an efficient method to reduce reaction times and solvent consumption (Thvedt et al., 2009).

Materials Science and Organic Electronics

In the realm of materials science and organic electronics, the compound's derivatives have been utilized to synthesize n-type semiconductors. For instance, diperfluorooctyl-substituted phenylene-thiophene oligomers were studied for their potential as n-type semiconductors in organic field-effect transistors and transistor nonvolatile memory elements, demonstrating the role of fluorinated compounds in enhancing carrier mobilities (Facchetti et al., 2004). Such applications are critical for the development of advanced electronic devices.

Photoreactive Materials

Highly fluorinated urethanes and polyurethanes from polyfluoro alcohols were produced using a photoreaction between phenyl isocyanate or pentafluorophenyl isocyanate and polyfluorinated alcohols and diols. This process, governed by the acidic properties of the polyfluoro alcohols and diols, highlights the compound's application in creating new materials with significant hydrophobicity and oleophobicity, beneficial for various industrial applications (Soto et al., 2014).

Organic Photovoltaics and Light-Emitting Devices

The synthesis and characterization of new fluorine-containing polyethers indicate the potential of such materials in the development of low dielectric, hydrophobic polyethers suitable for applications in organic photovoltaics and light-emitting devices (Fitch et al., 2003).

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)-2,2-difluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFHPIWNFUQEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2986579.png)

![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)

![N-(sec-butyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986583.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2986592.png)

![Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2986602.png)